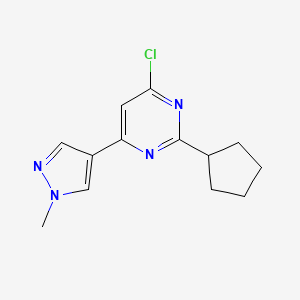
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a chloro group at the 4th position, a cyclopentyl group at the 2nd position, and a 1-methyl-1H-pyrazol-4-yl group at the 6th position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Intermediate Formation: This intermediate undergoes a series of reactions, including chlorination and cyclization, to form the desired pyrimidine ring structure.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: Similar structure but lacks the cyclopentyl group.
4-Chloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of the cyclopentyl and pyrazolyl groups.
Uniqueness
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to the presence of both the cyclopentyl and 1-methyl-1H-pyrazol-4-yl groups, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H15ClN4 |
|---|---|
Molekulargewicht |
262.74 g/mol |
IUPAC-Name |
4-chloro-2-cyclopentyl-6-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C13H15ClN4/c1-18-8-10(7-15-18)11-6-12(14)17-13(16-11)9-4-2-3-5-9/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
MJKXBDFGCHIBFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)C3CCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
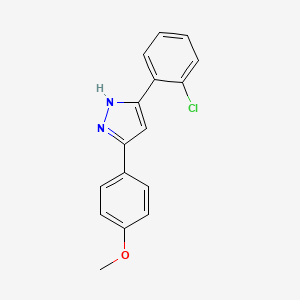
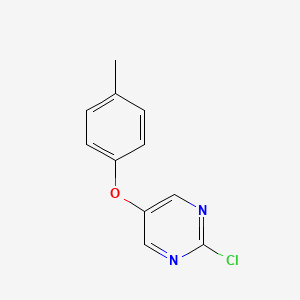
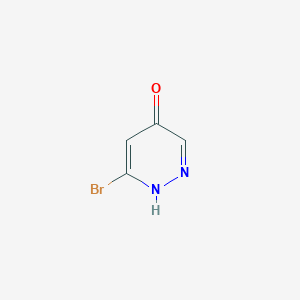
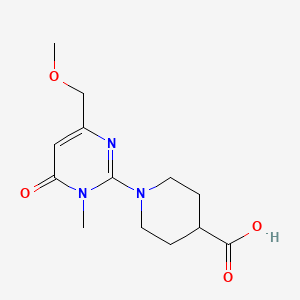
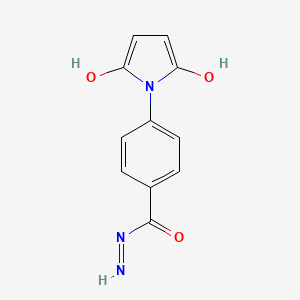
![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)
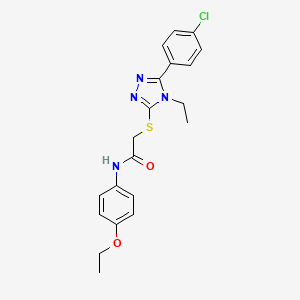
![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)
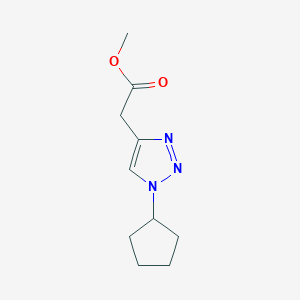
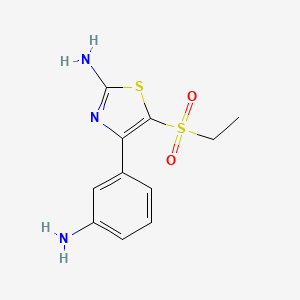
![(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)
